

2-Chloro-2,2-difluoroacetophenone CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-2,2-difluoroacetophenone
Cat. No.:	B1203941

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-2,2-difluoroacetophenone** (CAS: 384-67-8)

Executive Summary

This technical guide provides a comprehensive overview of **2-Chloro-2,2-difluoroacetophenone**, a pivotal reagent in modern organofluorine chemistry. Identified by CAS Number 384-67-8, this compound is primarily utilized as a safe and efficient precursor to difluorocarbene ($:CF_2$), a highly reactive intermediate for introducing the difluoromethyl group into organic molecules. Its adoption in synthetic protocols is driven by its efficacy and its status as a non-ozone-depleting substance (non-ODS), offering a more environmentally sustainable alternative to traditional reagents like Freon-22. This document details its physicochemical properties, outlines a high-yield synthetic protocol, explores its reaction mechanisms, and provides validated experimental procedures for its application, particularly in the synthesis of aryl difluoromethyl ethers—a motif of significant interest in pharmaceutical and agrochemical research.

Chemical Identity and Physicochemical Properties

Chemical Identifiers

- CAS Number: 384-67-8[\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: 2-chloro-2,2-difluoro-1-phenylethanone[\[3\]](#)

- Synonyms: α -Chloro- α,α -difluoroacetophenone, Chlorodifluoromethyl phenyl ketone, 2-Chloro-2,2-difluoro-1-phenylethanone
- Linear Formula: $C_6H_5COCF_2Cl$ [1]
- InChI Key: MNOONJNILVDLSW-UHFFFAOYSA-N

Physicochemical Data

The key physical and chemical properties of **2-Chloro-2,2-difluoroacetophenone** are summarized in the table below, compiled from authoritative chemical supplier data.

Property	Value	Source(s)
Molecular Formula	$C_6H_5ClF_2O$	[4]
Molecular Weight	190.57 g/mol	[1][3]
Physical Form	Liquid	
Boiling Point	94-96 °C at 35 mmHg	
Density	1.293 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.4954 - 1.497	[1]
Flash Point	71.1 °C (160.0 °F)	[1]

Synthesis and Manufacturing

The utility of **2-Chloro-2,2-difluoroacetophenone** is enhanced by accessible and environmentally conscious synthetic routes that avoid the use of ozone-depleting substances.

A Non-ODS-Based Synthetic Route

A robust and high-yield synthesis has been developed starting from 2,2,2-trifluoroacetophenone, which avoids traditional reagents like chlorodifluoroacetic acid.[5][6] This two-step process is notable for its efficiency and improved environmental profile.

- Step 1: Reductive Defluorination to a Silyl Enol Ether. 2,2,2-Trifluoroacetophenone is converted to 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene. This transformation is typically

achieved using a magnesium metal-mediated reductive defluorination procedure.[\[5\]](#)

- Step 2: Electrophilic Chlorination. The resulting silyl enol ether is then chlorinated to yield the final product. While N-chlorosuccinimide (NCS) can be used, elemental chlorine (Cl₂) has been shown to give a remarkably improved yield.[\[5\]](#)

Detailed Experimental Protocol: Synthesis from 2,2,2-Trifluoroacetophenone

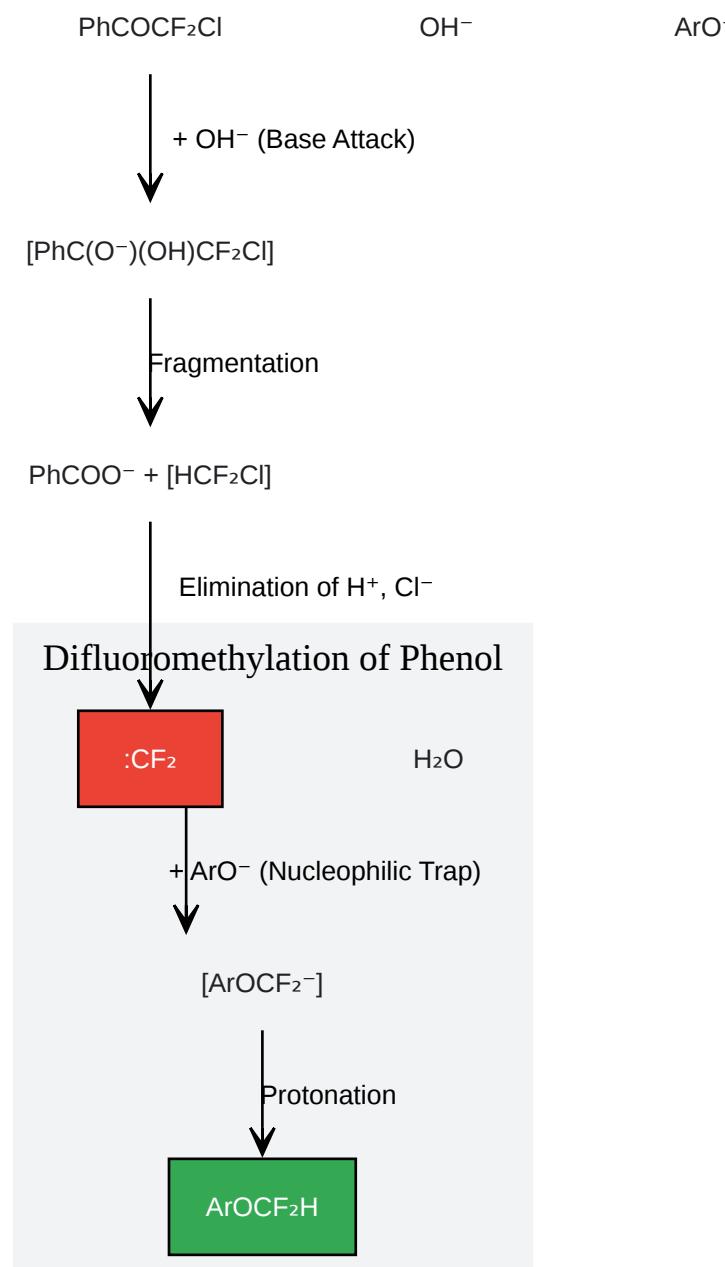
The following protocol is adapted from a peer-reviewed methodology and provides a reliable path to the target compound.[\[5\]](#)

Step A: Synthesis of 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (3)

- To a solution of 2,2,2-trifluoroacetophenone (1 equivalent) in dry THF, add magnesium turnings (2 equivalents) and trimethylsilyl chloride (2 equivalents).
- Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
- Monitor the reaction by ¹⁹F NMR or GC-MS until the starting material is consumed.
- Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by distillation to yield the silyl enol ether as a colorless liquid.

Step B: Synthesis of 2-Chloro-2,2-difluoroacetophenone (1)

- Dissolve the silyl enol ether 3 (1 equivalent) in a suitable anhydrous solvent such as CH₂Cl₂ in a flask equipped for low-temperature reactions.
- Cool the solution to -78 °C using a dry ice/acetone bath.


- Bubble elemental chlorine (Cl₂) gas (approx. 1.1 equivalents) slowly through the solution. Causality Note: The low temperature is critical to control the reactivity of chlorine and prevent over-chlorination or other side reactions.
- Monitor the reaction closely by TLC or ¹⁹F NMR.
- Once the starting material is consumed, purge the solution with nitrogen gas to remove excess chlorine.
- Allow the mixture to warm to room temperature. Wash the solution sequentially with aqueous sodium thiosulfate solution, water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation to afford pure **2-Chloro-2,2-difluoroacetophenone**.

Chemical Reactivity and Mechanistic Insights

Generation of Difluorocarbene (:CF₂)

The primary synthetic utility of **2-Chloro-2,2-difluoroacetophenone** stems from its ability to act as a difluorocarbene precursor under basic conditions.^{[5][6][7]} The reaction is initiated by a nucleophilic attack of a base (e.g., hydroxide or carbonate) on the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion and the fragmentation of the intermediate to generate difluorocarbene and benzoate.

This process offers a significant advantage over methods using chlorodifluoromethane (a gas and ozone-depleting substance) or sodium chlorodifluoroacetate, which requires thermal decarboxylation.^[8] The use of **2-Chloro-2,2-difluoroacetophenone** allows for the generation of :CF₂ under milder, controlled conditions.

[Click to download full resolution via product page](#)

Caption: Generation of :CF₂ and trapping by a phenoxide.

Applications in Synthetic Chemistry

Core Application: Difluoromethylation of Phenols

The introduction of the difluoromethoxy ($-\text{OCF}_2\text{H}$) group is a key strategy in drug discovery to modulate properties such as lipophilicity, metabolic stability, and binding affinity. **2-Chloro-2,2-difluoroacetophenone** is an excellent reagent for this transformation, reacting with various phenols in the presence of a base to yield aryl difluoromethyl ethers in good yields.^{[5][6]}

Detailed Protocol: Synthesis of 4-Nitrophenyl Difluoromethyl Ether

This protocol is a representative example of the difluoromethylation of a phenol using **2-Chloro-2,2-difluoroacetophenone**.^[5]

- Setup: To a round-bottom flask, add 4-nitrophenol (1 equivalent), potassium carbonate (K_2CO_3 , 2-3 equivalents), and a suitable solvent such as DMF or acetonitrile.
- Reagent Addition: Add **2-Chloro-2,2-difluoroacetophenone** (1.2-1.5 equivalents) to the stirred suspension at room temperature.
- Reaction: Heat the reaction mixture to 60-80 °C. Causality Note: Heating facilitates the generation of the difluorocarbene and ensures the reaction proceeds at a practical rate. The choice of base (K_2CO_3) is crucial; it is strong enough to deprotonate the phenol but mild enough to control the decomposition of the acetophenone.
- Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.
- Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure aryl difluoromethyl ether.

Safety, Handling, and Storage

Hazard Identification

2-Chloro-2,2-difluoroacetophenone is classified as a hazardous substance. It is essential to consult the Safety Data Sheet (SDS) before handling.^[1]

- Signal Word: Warning.[\[1\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Classification: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[\[1\]](#)

Recommended Handling Procedures

- Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[\[9\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[10\]](#)
- Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[\[9\]](#)
- Keep the substance away from ignition sources as it is a combustible liquid.

Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[9\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Chloro-2,2-difluoroacetophenone has established itself as a valuable and practical reagent in organic synthesis. Its ability to serve as a user-friendly, non-ODS precursor for difluorocarbene makes it a superior choice for the synthesis of difluoromethylated compounds, particularly aryl difluoromethyl ethers. The methodologies for its own synthesis are efficient and environmentally responsible, further enhancing its appeal for researchers in drug development

and materials science. Proper understanding of its reactivity and adherence to safety protocols are paramount to harnessing its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-氯-2,2-二氟苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-CHLORO-2,2-DIFLUOROACETOPHENONE | 384-67-8 [chemicalbook.com]
- 3. 2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Chloro-2,2-difluoroacetophenone CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203941#2-chloro-2-2-difluoroacetophenone-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com